![molecular formula C22H36Cl4N4O10 B138544 1-(4-Aminobenzyl)-4-methyl-dtpa CAS No. 132979-67-0](/img/structure/B138544.png)
1-(4-Aminobenzyl)-4-methyl-dtpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminobenzyl)-4-methyl-dtpa, also known as MeDTPA or methyl-DTPA, is a chelating agent used in various scientific research applications. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to chelate metal ions such as gadolinium, copper, and zinc. The chelating properties of MeDTPA make it a valuable tool in various fields of research, including medical imaging, environmental science, and biochemistry.
Wirkmechanismus
1-(4-Aminobenzyl)-4-methyl-dtpa works by forming a complex with metal ions, which prevents them from interacting with other molecules in the body. This complex is then excreted from the body through the kidneys. In medical imaging, 1-(4-Aminobenzyl)-4-methyl-dtpa binds to gadolinium ions, which enhances the contrast of MRI images. In biochemistry research, 1-(4-Aminobenzyl)-4-methyl-dtpa is used to study the binding properties of metal ions to proteins and enzymes.
Biochemical and Physiological Effects
1-(4-Aminobenzyl)-4-methyl-dtpa is generally considered to be safe and well-tolerated in humans. It is excreted from the body through the kidneys and does not accumulate in tissues. However, in rare cases, 1-(4-Aminobenzyl)-4-methyl-dtpa can cause allergic reactions or nephrogenic systemic fibrosis (NSF) in patients with impaired kidney function. NSF is a rare but serious condition that causes thickening and hardening of the skin and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Aminobenzyl)-4-methyl-dtpa has several advantages as a chelating agent in lab experiments. It has a high affinity for metal ions and can be used to selectively chelate specific ions. 1-(4-Aminobenzyl)-4-methyl-dtpa is also water-soluble, which makes it easy to use in aqueous solutions. However, 1-(4-Aminobenzyl)-4-methyl-dtpa has some limitations as well. It can be expensive and difficult to synthesize, and it may not be effective for chelating certain metal ions.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Aminobenzyl)-4-methyl-dtpa. One area of research is the development of new chelating agents with improved properties, such as higher selectivity or lower toxicity. Another area of research is the use of 1-(4-Aminobenzyl)-4-methyl-dtpa in targeted drug delivery, where it can be used to chelate metal ions and deliver drugs to specific tissues or cells. Additionally, 1-(4-Aminobenzyl)-4-methyl-dtpa may have potential applications in nanotechnology and materials science, where it can be used to synthesize new materials with unique properties.
Synthesemethoden
1-(4-Aminobenzyl)-4-methyl-dtpa can be synthesized by reacting DTPA with formaldehyde and methylamine. The process involves several steps, including the formation of a Schiff base intermediate and subsequent reduction to form the final product. The synthesis of 1-(4-Aminobenzyl)-4-methyl-dtpa requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminobenzyl)-4-methyl-dtpa is commonly used in medical imaging as a contrast agent for magnetic resonance imaging (MRI). The chelating properties of 1-(4-Aminobenzyl)-4-methyl-dtpa allow it to bind to metal ions such as gadolinium, which enhances the contrast of MRI images. 1-(4-Aminobenzyl)-4-methyl-dtpa is also used in environmental science to chelate heavy metal ions in soil and water samples for analysis. Additionally, 1-(4-Aminobenzyl)-4-methyl-dtpa is used in biochemistry research to study the binding properties of metal ions to proteins and enzymes.
Eigenschaften
CAS-Nummer |
132979-67-0 |
---|---|
Produktname |
1-(4-Aminobenzyl)-4-methyl-dtpa |
Molekularformel |
C22H36Cl4N4O10 |
Molekulargewicht |
658.3 g/mol |
IUPAC-Name |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(2S)-2-[bis(carboxymethyl)amino]propyl]amino]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C22H32N4O10.4ClH/c1-14(25(10-19(29)30)11-20(31)32)7-24(9-18(27)28)8-17(6-15-2-4-16(23)5-3-15)26(12-21(33)34)13-22(35)36;;;;/h2-5,14,17H,6-13,23H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H/t14-,17+;;;;/m0..../s1 |
InChI-Schlüssel |
DJOOTICPUOKBRV-GDNMUNFISA-N |
Isomerische SMILES |
C[C@@H](CN(C[C@@H](CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Andere CAS-Nummern |
132979-67-0 |
Synonyme |
1-(4-aminobenzyl)-4-methyl-DTPA 1-(4-aminobenzyl)-4-methyl-DTPA tetrahydrochloride, (R*,R*)-(+-) isomer 1-(p-aminobenzyl)-4-methyl-DTPA 1-ABM-DTPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.